N-([1,1'-biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
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Overview
Description
N-([1,1’-biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a biphenyl group, a pyrazolyl group, and a pyridazine carboxamide moiety
Scientific Research Applications
N-([1,1’-biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its therapeutic potential in treating diseases, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl and pyrazolyl intermediates, which are then coupled with a pyridazine derivative under specific conditions. Common reagents used in these reactions include organometallic catalysts, such as palladium or copper complexes, and various solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. Industrial production may also utilize continuous flow reactors to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the biphenyl or pyrazolyl rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Mechanism of Action
The mechanism of action of N-([1,1’-biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biochemical pathways. For instance, it could act as an inhibitor of a particular kinase, blocking the phosphorylation of target proteins and affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-([1,1’-biphenyl]-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
- N-([1,1’-biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4-carboxamide
Uniqueness
N-([1,1’-biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structural features allow for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-(2-phenylphenyl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O/c1-15-14-16(2)27(26-15)21-13-12-20(24-25-21)22(28)23-19-11-7-6-10-18(19)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCOOFSHAWTBPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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